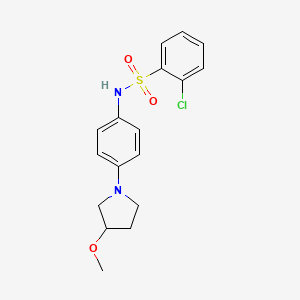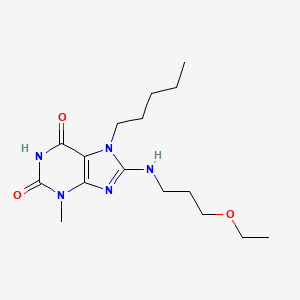
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of xanthine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of phosphodiesterase enzymes. These enzymes are responsible for the degradation of cyclic nucleotides, such as cyclic AMP and cyclic GMP. Inhibition of phosphodiesterase enzymes leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-asthmatic properties. It has also been shown to improve cognitive function and memory retention. Additionally, this compound has been shown to have vasodilatory effects, which can be useful in the treatment of hypertension.
Advantages and Limitations for Lab Experiments
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level. Additionally, this compound has a long shelf life, which makes it ideal for long-term experiments. However, one limitation of this compound is that it can be expensive to produce in large quantities.
Future Directions
There are several future directions for the research of 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential as a treatment for cardiovascular diseases, such as hypertension and heart failure. Additionally, further research can be done to determine the optimal dosage and administration methods for this compound.
Synthesis Methods
The synthesis of 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves several steps. The first step is the reaction of 3-methylxanthine with pentyl bromide in the presence of potassium carbonate to yield 7-pentyl-3-methylxanthine. The second step involves the reaction of 7-pentyl-3-methylxanthine with ethyl 3-bromo propionate in the presence of sodium hydride to yield 8-(3-ethoxypropyl)-7-pentyl-3-methylxanthine. The final step involves the reaction of 8-(3-ethoxypropyl)-7-pentyl-3-methylxanthine with ammonia in the presence of hydrogen peroxide to yield this compound.
Scientific Research Applications
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has potential applications in scientific research. This compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the degradation of cyclic nucleotides. This inhibition leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects.
properties
IUPAC Name |
8-(3-ethoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-4-6-7-10-21-12-13(20(3)16(23)19-14(12)22)18-15(21)17-9-8-11-24-5-2/h4-11H2,1-3H3,(H,17,18)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVKGKFPHENLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCCOCC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
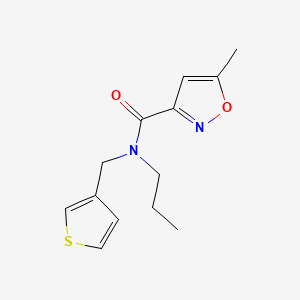
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)
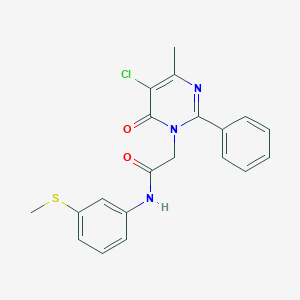
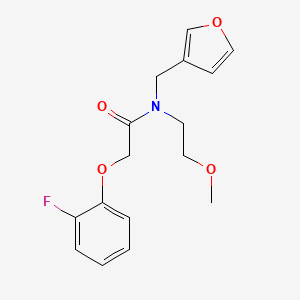
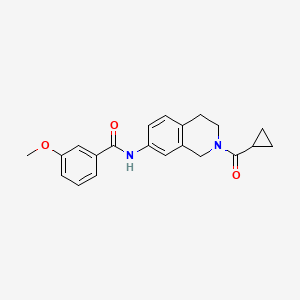
![4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2741303.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)
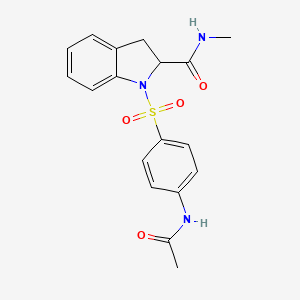

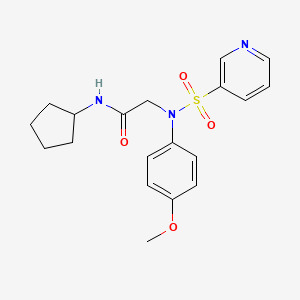
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2741311.png)
